molecular formula C24H23FN2O5 B2687748 2-(4-(2-fluorophenyl)piperazine-1-carbonyl)-5-((3-methoxybenzyl)oxy)-4H-pyran-4-one CAS No. 1021258-17-2

2-(4-(2-fluorophenyl)piperazine-1-carbonyl)-5-((3-methoxybenzyl)oxy)-4H-pyran-4-one

Cat. No.: B2687748
CAS No.: 1021258-17-2
M. Wt: 438.455
InChI Key: PNRPLFAJTNJNEV-UHFFFAOYSA-N
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Description

2-(4-(2-fluorophenyl)piperazine-1-carbonyl)-5-((3-methoxybenzyl)oxy)-4H-pyran-4-one is a useful research compound. Its molecular formula is C24H23FN2O5 and its molecular weight is 438.455. The purity is usually 95%.
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Biological Activity

The compound 2-(4-(2-fluorophenyl)piperazine-1-carbonyl)-5-((3-methoxybenzyl)oxy)-4H-pyran-4-one is a complex organic molecule with potential therapeutic applications. Its structure includes a pyran-4-one backbone, a piperazine moiety, and fluorinated aromatic groups, which contribute to its unique biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Characteristics

The molecular formula of the compound indicates the presence of two fluorine atoms and various functional groups that enhance its biological activity. The key structural features include:

  • Pyran-4-one backbone : Contributes to the compound's stability and reactivity.
  • Piperazine moiety : Known for its role in modulating neurotransmitter systems.
  • Fluorinated aromatic groups : Enhance lipophilicity and bioavailability.

Mechanisms of Biological Activity

  • Inhibition of Equilibrative Nucleoside Transporters (ENTs) :
    • The compound has been identified as a significant inhibitor of ENTs, which are critical for nucleotide metabolism and regulation of adenosine levels. This inhibition may lead to therapeutic effects in conditions where adenosine dysregulation is implicated, such as cancer and inflammatory diseases.
  • Anticancer Activity :
    • Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, compounds with similar piperazine structures have shown promising results in inhibiting growth in colon carcinoma cell lines .
  • Monoamine Oxidase (MAO) Inhibition :
    • Related compounds have demonstrated inhibitory activity against MAO enzymes, which are involved in the metabolism of neurotransmitters. This suggests potential applications in treating mood disorders and neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeMechanism/TargetReference
ENTs InhibitionRegulates adenosine levels
AnticancerCytotoxicity against cancer cell lines
MAO InhibitionAffects neurotransmitter metabolism

Case Studies

  • Cytotoxicity Assays :
    • In vitro studies have been conducted using various cancer cell lines (e.g., HepG2 and MCF-7). The compound showed significant inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutics .
  • NMR Studies on Binding Interactions :
    • Nuclear Magnetic Resonance (NMR) spectroscopy has been utilized to explore the binding interactions between the compound and target proteins involved in cancer pathways. These studies confirm that the compound effectively disrupts critical protein-protein interactions necessary for tumor growth .
  • Comparative Studies with Known Inhibitors :
    • The compound's activity has been compared with known inhibitors like BMS1166 in PD-L1 binding assays, demonstrating similar efficacy in disrupting immune checkpoint interactions, which is crucial for cancer immunotherapy .

Properties

IUPAC Name

2-[4-(2-fluorophenyl)piperazine-1-carbonyl]-5-[(3-methoxyphenyl)methoxy]pyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN2O5/c1-30-18-6-4-5-17(13-18)15-31-23-16-32-22(14-21(23)28)24(29)27-11-9-26(10-12-27)20-8-3-2-7-19(20)25/h2-8,13-14,16H,9-12,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNRPLFAJTNJNEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)COC2=COC(=CC2=O)C(=O)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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